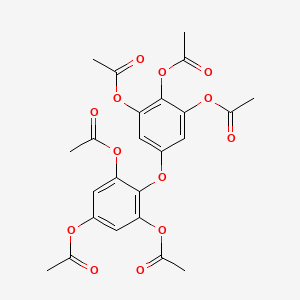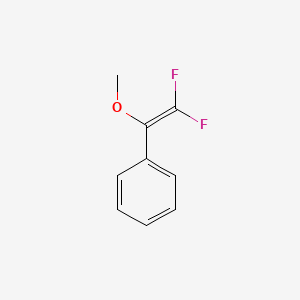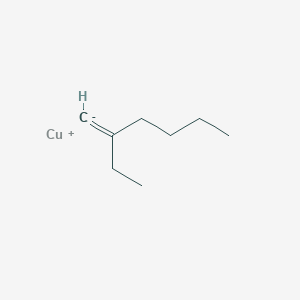![molecular formula C10H13FN2O3S2 B14634052 Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride CAS No. 52913-43-6](/img/structure/B14634052.png)
Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride is a complex organic compound that features a combination of sulfonyl, carbamyl, and fluoride groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride typically involves multiple steps. One common approach starts with the preparation of 4-methylbenzene-1-sulfonyl chloride, which is then reacted with methylamine to form methyl(4-methylbenzene-1-sulfonyl)amine . This intermediate is further reacted with a thiol compound to introduce the sulfanyl group, followed by the addition of a carbamyl fluoride group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluoride group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution of the fluoride group may result in the formation of new carbon-fluorine bonds .
Applications De Recherche Scientifique
Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for introducing sulfonyl and carbamyl groups.
Biology: The compound is studied for its potential as an enzyme inhibitor due to its ability to interact with active sites.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride involves its interaction with molecular targets such as enzymes. The sulfonyl and carbamyl groups can form covalent bonds with active site residues, inhibiting enzyme activity. The fluoride group may also play a role in stabilizing the compound and enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl p-tolyl sulfone: Similar structure but lacks the carbamyl fluoride group.
4-Methylbenzenemethanesulfonyl chloride: Contains a sulfonyl chloride group instead of the carbamyl fluoride group.
Tosylmethyl isocyanide: Contains a tosyl group but differs in the presence of an isocyanide group.
Uniqueness
Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride is unique due to the combination of sulfonyl, carbamyl, and fluoride groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
52913-43-6 |
|---|---|
Formule moléculaire |
C10H13FN2O3S2 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
N-methyl-N-[methyl-(4-methylphenyl)sulfonylamino]sulfanylcarbamoyl fluoride |
InChI |
InChI=1S/C10H13FN2O3S2/c1-8-4-6-9(7-5-8)18(15,16)13(3)17-12(2)10(11)14/h4-7H,1-3H3 |
Clé InChI |
RFRYZVINQQPPSF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(C)SN(C)C(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid](/img/structure/B14633982.png)
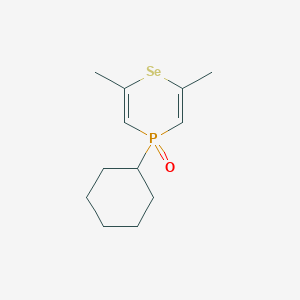
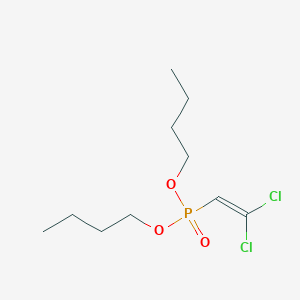
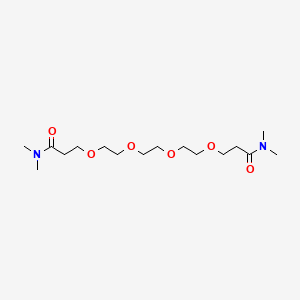
![6-{2-[(1e)-3,3-Diethyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14634000.png)
silane](/img/structure/B14634006.png)
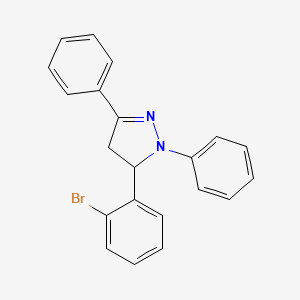
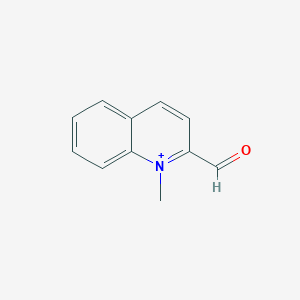
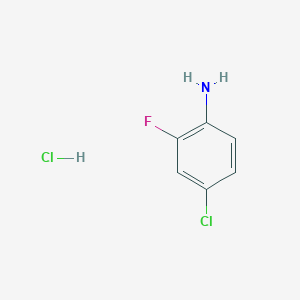
![1,1'-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene](/img/structure/B14634035.png)

